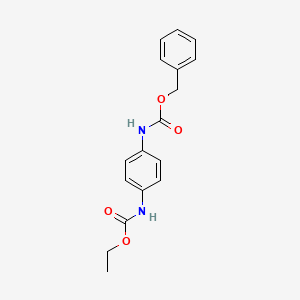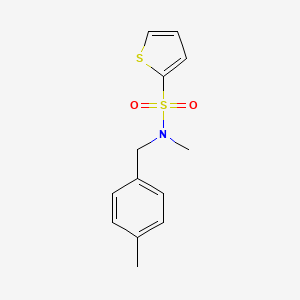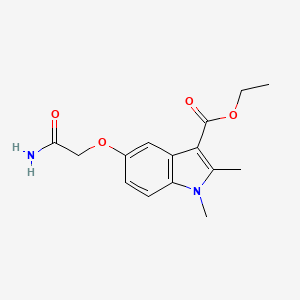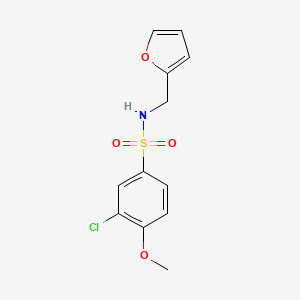
N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the market in 1973 and has since become one of the most commonly prescribed drugs worldwide.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Diclofenac has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.
实验室实验的优点和局限性
Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide does have some limitations. It has been shown to have toxic effects on certain cell types, such as hepatocytes and chondrocytes. Additionally, N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide may interfere with the results of certain assays, such as those that measure the production of prostaglandins.
未来方向
There are several future directions for the study of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide. One area of research is the development of new formulations of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide that are more effective and have fewer side effects. Another area of research is the study of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide in combination with other drugs, such as opioids, to determine if they have synergistic effects. Additionally, the potential use of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide in the treatment of cancer is an area of active research. Finally, the study of the effects of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide on the microbiome is an emerging area of research that may have important implications for human health.
合成方法
Diclofenac can be synthesized by several methods, including the reaction of 3,5-dichloroaniline with 4-hydroxy-3-methylacetophenone in the presence of phosphorus oxychloride, or by the reaction of 2,6-dichloro-3-methylphenol with 4-chlorobenzoyl chloride in the presence of sodium hydroxide. Both of these methods result in the formation of N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-8-3-4-10(5-9(8)2)15(20)18-11-6-12(16)14(19)13(17)7-11/h3-7,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWDLKALGMSUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)





![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)

![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)


![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)

